(1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21FN4O2 and its molecular weight is 392.434. The purity is usually 95%.
BenchChem offers high-quality (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves the use of a cyclopropane ring-opening reaction, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, and finally a nucleophilic substitution reaction.
Starting Materials
4-fluorobenzyl bromide, cyclopropane, sodium azide, 4-(phenoxymethyl)-1H-1,2,3-triazole-5-carboxylic acid, N,N-diisopropylethylamine, copper(I) iodide, azetidine, methyl chloroformate
Reaction
Step 1: Synthesis of (1-(4-fluorophenyl)cyclopropyl)methanamine by reacting 4-fluorobenzyl bromide with cyclopropane in the presence of a base such as sodium hydride or potassium tert-butoxide., Step 2: Synthesis of 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)prop-2-yn-1-ol by reacting 4-(phenoxymethyl)-1H-1,2,3-triazole-5-carboxylic acid with propargyl alcohol in the presence of a base such as N,N-diisopropylethylamine., Step 3: Synthesis of (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)prop-2-yn-1-yl)methanone by reacting (1-(4-fluorophenyl)cyclopropyl)methanamine with 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)prop-2-yn-1-ol in the presence of copper(I) iodide and N,N-diisopropylethylamine to form the corresponding azide and alkyne, followed by a CuAAC reaction., Step 4: Synthesis of (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone by reacting (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)prop-2-yn-1-yl)methanone with azetidine in the presence of a base such as N,N-diisopropylethylamine and a carbonylating agent such as methyl chloroformate to form the corresponding carbamate.
properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-17-8-6-16(7-9-17)22(10-11-22)21(28)26-13-19(14-26)27-12-18(24-25-27)15-29-20-4-2-1-3-5-20/h1-9,12,19H,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKOLVQMQPORAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.